Bis(3,7-dimethyloct-6-en-1-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
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Overview
Description
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves esterification reactions. One common method involves the reaction of 3,7-dimethyloct-6-en-1-yl alcohol with decanoic acid in the presence of an acid catalyst to form the ester linkage . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, its ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloct-6-en-1-yl dodecanoate
- 3,7-Dimethyloct-6-en-1-yl heptanoate
- 3,7-Dimethyloct-6-en-1-yl palmitate
Uniqueness
Compared to similar compounds, Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its dual ester groups and the presence of a dimethylaminoethyl moiety. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C44H84N2O4 |
---|---|
Molecular Weight |
705.1 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 10-[2-(dimethylamino)ethyl-[10-(3,7-dimethyloct-6-enoxy)-10-oxodecyl]amino]decanoate |
InChI |
InChI=1S/C44H84N2O4/c1-39(2)25-23-27-41(5)31-37-49-43(47)29-19-15-11-9-13-17-21-33-46(36-35-45(7)8)34-22-18-14-10-12-16-20-30-44(48)50-38-32-42(6)28-24-26-40(3)4/h25-26,41-42H,9-24,27-38H2,1-8H3 |
InChI Key |
GFUHQCMIFQXUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C)CCN(C)C |
Origin of Product |
United States |
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